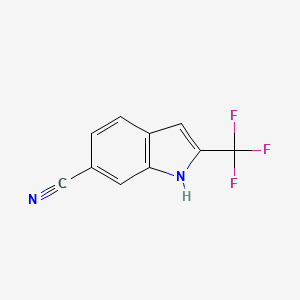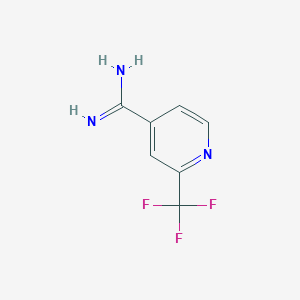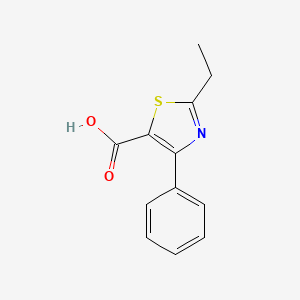
2-Ethyl-4-phenylthiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-phenylthiazole-5-carboxylic acid: is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. Thiazoles belong to the azole heterocycles, which also include imidazoles and oxazoles. The thiazole ring is planar, and its aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. It has a pale yellow color and is naturally found in Vitamin B1 (thiamine), which plays a crucial role in energy metabolism and nervous system function .
Preparation Methods
Synthetic Routes:: One synthetic route involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water, yielding the final compound .
Industrial Production:: Details on industrial-scale production methods are not widely available in the literature. research laboratories can synthesize this compound using established synthetic routes.
Chemical Reactions Analysis
Reactions:: 2-Ethyl-4-phenylthiazole-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. Specific reagents and conditions depend on the desired transformation.
Major Products:: The major products formed from these reactions may include derivatives with modified functional groups or side chains attached to the thiazole ring.
Scientific Research Applications
Biologically Active Compounds:: Thiazoles are found in several potent biologically active compounds, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: and : Antineoplastic drugs.
Mechanism of Action
The specific mechanism by which 2-Ethyl-4-phenylthiazole-5-carboxylic acid exerts its effects remains an area of ongoing research. It likely interacts with molecular targets and pathways relevant to its biological activity.
Comparison with Similar Compounds
Uniqueness:: Highlighting its uniqueness requires further investigation, as detailed comparative studies are limited.
Similar Compounds:: Other related compounds include:
- Sulfathiazole
- Ritonavir
- Abafungin
- Bleomycin
- Tiazofurin
Properties
Molecular Formula |
C12H11NO2S |
|---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
2-ethyl-4-phenyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO2S/c1-2-9-13-10(11(16-9)12(14)15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15) |
InChI Key |
QFUPBUGWFACJBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(S1)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


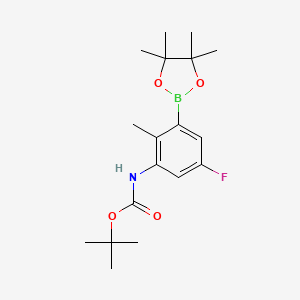
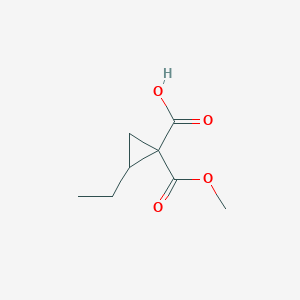
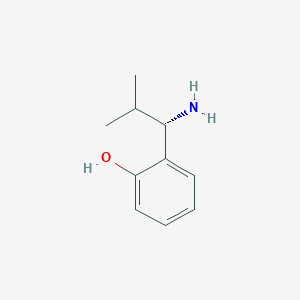
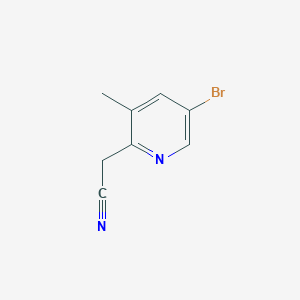
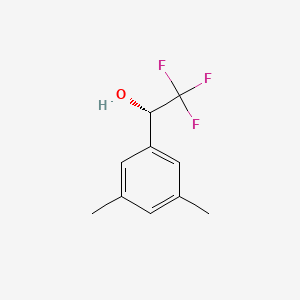

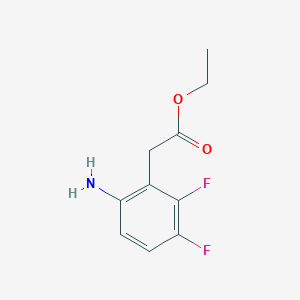
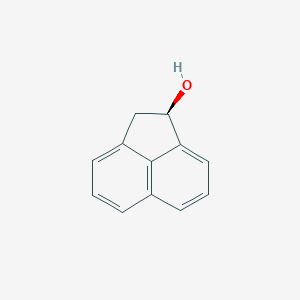
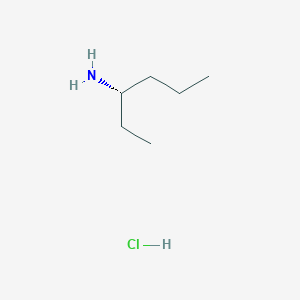

![2-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12963984.png)
![4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B12963988.png)
